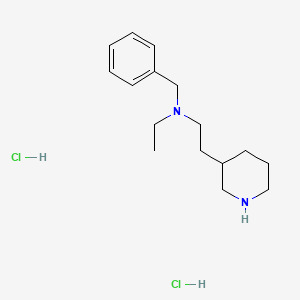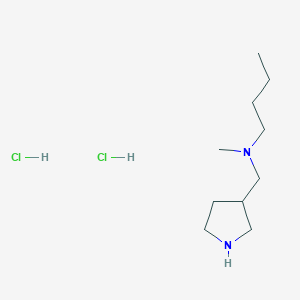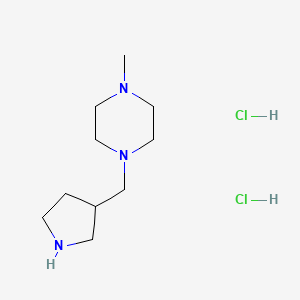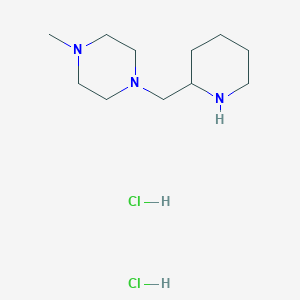
3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol
Vue d'ensemble
Description
3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol is a chemical compound with the molecular formula C9H11F5O3S and a molecular weight of 294.24 g/mol . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol consists of a propane-1,2-diol moiety linked to a 4-(pentafluorosulfanyl)phenoxy group . The exact 3D conformation of the molecule would depend on the spatial arrangement of these groups and the presence of any chiral centers.Applications De Recherche Scientifique
Crystallization and Melting Point Studies
Research has explored the crystallization behavior of compounds related to 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol. For instance, Zakharychev et al. (2006) studied the crystallization of various phenoxy propane diols, focusing on melting points and enthalpies, indicating potential applications in material sciences and chemistry (Zakharychev et al., 2006).
Bioremediation of Environmental Pollutants
Chhaya and Gupte (2013) investigated the role of laccase in bioremediating Bisphenol A, a related compound, highlighting the potential environmental applications of similar diols in removing harmful pollutants (Chhaya & Gupte, 2013).
Chemical Synthesis
Karimi et al. (2005) described the use of diols like 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol in the chemoselective acetalization of carbonyl compounds, which could be significant in organic synthesis and pharmaceutical applications (Karimi et al., 2005).
Study of Stereoisomers
Bredikhina et al. (2016) conducted research on the synthesis of stereoisomers of certain adrenoceptor antagonists using related diols, indicating the relevance of such compounds in the development of chiral pharmaceuticals (Bredikhina et al., 2016).
Molecular Property Analysis
Sinha et al. (2011) analyzed the molecular properties of methoxyphenoxy propane-1,2-diol, a similar compound, providing insights into the electronic structure and potential applications in molecular engineering and design (Sinha et al., 2011).
Applications in Dermatology
Faergemann et al. (2005) explored the use of propane-1,2-diol derivatives in enhancing percutaneous absorption, which could have implications in transdermal drug delivery systems (Faergemann et al., 2005).
Propriétés
IUPAC Name |
3-[4-(pentafluoro-λ6-sulfanyl)phenoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F5O3S/c10-18(11,12,13,14)9-3-1-8(2-4-9)17-6-7(16)5-15/h1-4,7,15-16H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHRSRMBQSIGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CO)O)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1424705.png)
![n-Ethyl-n-[2-(3-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1424706.png)

![4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424708.png)




![Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424716.png)
![Methyl (2S,4S)-4-[2-bromo-4-(1-methyl-1-phenylethy l)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424717.png)
![Methyl (2S,4S)-4-[2-bromo-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424719.png)


